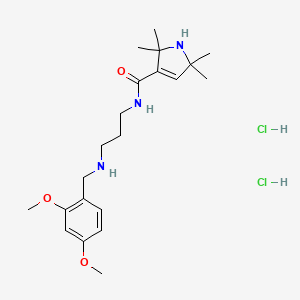

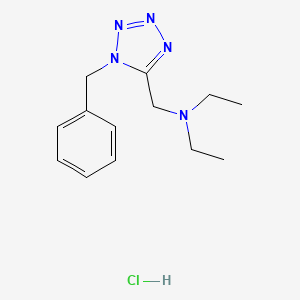

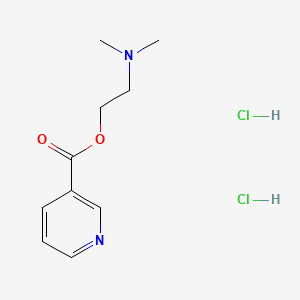

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N',N',N'',N''-hexamethyl-4,5-dioxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- is a complex organic compound belonging to the class of pyrroloquinoline quinones. This compound is known for its unique redox properties and serves as a redox cofactor for various bacterial dehydrogenases . It is a water-soluble, heat-stable, tricyclic ortho-quinone that has garnered significant interest due to its presence in foods, antioxidant properties, and role as a growth-promoting factor .

Preparation Methods

The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- involves multiple steps. The biosynthesis pathway includes the involvement of six genes in Klebsiella pneumoniae (PqqA-F), all located in the PQQ-operon . The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes five reactions to form the quinone cofactor. The PqqA peptide is recognized by PqqE, which links the C9 and C9a positions. Subsequently, PqqF cuts out the linked amino acids, followed by a spontaneous Schiff base reaction. The dioxygenation step is catalyzed by an unknown enzyme, and the final cyclization and oxidation steps are catalyzed by PqqC .

Chemical Reactions Analysis

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a redox cofactor for bacterial dehydrogenases, participating in oxidative deaminations and free-radical redox reactions . Common reagents used in these reactions include methanol and glucose dehydrogenases . The major products formed from these reactions are typically oxidized or reduced forms of the substrate molecules.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a redox cofactor for various bacterial dehydrogenases . In biology, it has been found to influence a multitude of physiological and biochemical processes, including growth and stress tolerance in both bacteria and higher organisms . In medicine, it has been implicated in promoting growth, enhancing immune function, and improving reproductive outcomes in rodents . Additionally, it has potential health benefits in addressing dysfunctional adipose tissue metabolism and related disorders .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- involves its role as a redox cofactor. It participates in redox reactions by accepting and donating electrons, thereby facilitating various biochemical processes . The compound targets bacterial dehydrogenases and influences oxidative deaminations and free-radical redox reactions . It also stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .

Comparison with Similar Compounds

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- is unique among the quinone family due to its high midpoint redox potential, which is in the range of 90 mV . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds also serve as redox cofactors but have different redox potentials and biological roles.

Properties

CAS No. |

112881-58-0 |

|---|---|

Molecular Formula |

C20H21N5O5 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

2-N,2-N,7-N,7-N,9-N,9-N-hexamethyl-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxamide |

InChI |

InChI=1S/C20H21N5O5/c1-23(2)18(28)9-7-11(19(29)24(3)4)22-15-13(9)14-10(16(26)17(15)27)8-12(21-14)20(30)25(5)6/h7-8,21H,1-6H3 |

InChI Key |

MQJRXCAANWGXFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)N(C)C)C(=O)C2=O)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.